Ammonium tartrate
Overview
Description
Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).
Mechanism of Action
Target of Action
Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .
Mode of Action
It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .
Biochemical Pathways
This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .
Biochemical Analysis
Biochemical Properties
Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .
Cellular Effects
This compound influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its stability and is typically stored at room temperature .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .
Properties
CAS No. |
3164-29-2 |
---|---|
Molecular Formula |
C4H6O6.2H3N C4H12N2O6 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
diazanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |
InChI Key |
NGPGDYLVALNKEG-OLXYHTOASA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
boiling_point |
Decomposes |
Color/Form |
Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |
density |
1.601 g/cu cm |
physical_description |
White solid; [Hawley] Soluble in water; [MSDSonline] |
Related CAS |
3095-65-6 |
solubility |
In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |
Synonyms |
L(+)-Tartaric acid diammonium salt |
vapor_pressure |
7.1X10-16 mm Hg at 25 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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